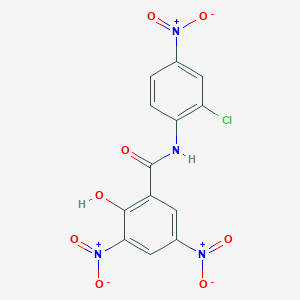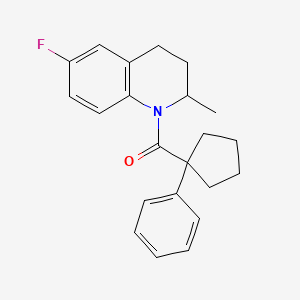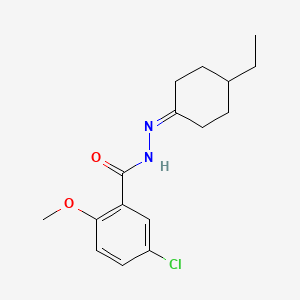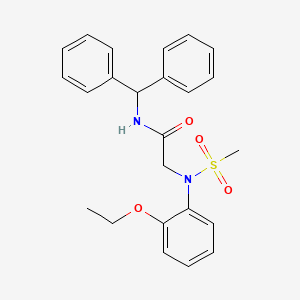![molecular formula C19H16ClN3O3 B15153202 methyl 4-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate](/img/structure/B15153202.png)
methyl 4-{[(5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl)carbonyl]amino}benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-(5-chloro-3-methyl-1-phenylpyrazole-4-amido)benzoate is a synthetic organic compound that belongs to the class of pyrazole derivatives. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry for the development of new therapeutic agents.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(5-chloro-3-methyl-1-phenylpyrazole-4-amido)benzoate typically involves the reaction of 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde with methyl 4-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dimethylformamide (DMF) and a catalyst like triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using automated reactors. The process parameters such as temperature, pressure, and reaction time are carefully controlled to ensure high yield and purity of the final product. The use of continuous flow reactors can also enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 4-(5-chloro-3-methyl-1-phenylpyrazole-4-amido)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom in the pyrazole ring can be substituted with other nucleophiles like amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium azide in DMF at room temperature.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of azido or amino derivatives.
Aplicaciones Científicas De Investigación
Methyl 4-(5-chloro-3-methyl-1-phenylpyrazole-4-amido)benzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Investigated for its potential use in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of methyl 4-(5-chloro-3-methyl-1-phenylpyrazole-4-amido)benzoate involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific biological context and the nature of the compound’s interactions .
Comparación Con Compuestos Similares
Similar Compounds
- 5-chloro-3-methyl-1-phenylpyrazole-4-carbaldehyde
- 5-azido-3-methyl-4-nitro-1-phenylpyrazole
- 1-(3
-methyl-4-nitro-1-phenylpyrazol-5-yl)-1,2,4-triazole
Uniqueness
Methyl 4-(5-chloro-3-methyl-1-phenylpyrazole-4-amido)benzoate is unique due to its specific structural features, which confer distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C19H16ClN3O3 |
|---|---|
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
methyl 4-[(5-chloro-3-methyl-1-phenylpyrazole-4-carbonyl)amino]benzoate |
InChI |
InChI=1S/C19H16ClN3O3/c1-12-16(17(20)23(22-12)15-6-4-3-5-7-15)18(24)21-14-10-8-13(9-11-14)19(25)26-2/h3-11H,1-2H3,(H,21,24) |
Clave InChI |
BINICBNYAMHFFK-UHFFFAOYSA-N |
SMILES canónico |
CC1=NN(C(=C1C(=O)NC2=CC=C(C=C2)C(=O)OC)Cl)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![N-{(2R,4S)-2-methyl-1-[(3-methylphenoxy)acetyl]-1,2,3,4-tetrahydroquinolin-4-yl}-N-phenylacetamide](/img/structure/B15153182.png)

![2-bromo-N-[7-(2-bromobenzoyl)-2,3-dihydro-1,4-benzodioxin-6-yl]acetamide](/img/structure/B15153193.png)
![4-methyl-N-[4-(4-methylpiperidine-1-carbonyl)phenyl]benzenesulfonamide](/img/structure/B15153198.png)
![N-(4-chlorophenyl)-5-nitro-2-[(2-phenylethyl)amino]benzamide](/img/structure/B15153205.png)
![2-methyl-N-{[2-(pyrrolidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B15153210.png)
![N-{3-bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}-1H-tetrazol-5-amine](/img/structure/B15153216.png)
![9-methyl-2,9-dihydro-3H-imidazo[1,2-a]benzimidazol-6-ol](/img/structure/B15153224.png)
